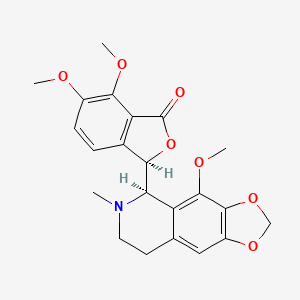
beta-Narcotine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a member of isoquinolines.
科学的研究の応用
Nicotinic Acetylcholine Receptor Modulation
Beta-narcotine has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes and disorders. Research indicates that this compound can act as a modulator of nAChRs, particularly the alpha-7 subtype. This modulation is significant because:
- Neuroprotective Effects : this compound has shown potential neuroprotective effects in models of neurodegenerative diseases by enhancing cholinergic signaling through nAChRs .
- Cognitive Enhancement : Studies suggest that compounds targeting nAChRs can improve cognitive functions, making this compound a candidate for further investigation in cognitive disorders .
Cancer Research
The role of this compound in cancer therapy is an area of active research. Its effects on cancer cell proliferation and survival pathways have been documented:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cells by blocking specific signaling pathways associated with tumor progression .
- Targeting Nicotinic Receptors : The compound's ability to interact with nAChRs may provide a mechanism to disrupt cancer cell signaling, particularly in lung and breast cancers where these receptors are often overexpressed .
Pain Management
This compound's analgesic properties have also been explored, particularly in the context of chronic pain management:
- Analgesic Effects : Research indicates that this compound may exhibit analgesic properties by modulating pain pathways through nAChR activity. This could lead to new therapeutic strategies for managing chronic pain conditions .
- Combination Therapies : The potential for combining this compound with other analgesics to enhance pain relief while minimizing side effects is currently under investigation .
Table 1: Summary of this compound Applications
| Application Area | Mechanism/Effect | Relevant Findings |
|---|---|---|
| Nicotinic Receptor Modulation | Enhances cholinergic signaling | Neuroprotective effects observed in neurodegenerative models |
| Cancer Therapy | Inhibits tumor growth via nAChR signaling | Reduced proliferation in lung and breast cancer cell lines |
| Pain Management | Modulates pain pathways through nAChR activity | Analgesic effects noted; potential for combination therapies |
Case Study Highlights
- Neuroprotection : A study involving animal models of Alzheimer's disease showed that this compound administration improved cognitive function and reduced amyloid plaque formation, suggesting its protective role against neurodegeneration.
- Cancer Inhibition : In vitro experiments demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through nAChR-mediated pathways.
- Pain Relief : Clinical trials assessing the efficacy of this compound as an adjunct therapy for chronic pain patients indicated a notable reduction in pain scores compared to placebo groups.
特性
CAS番号 |
3860-46-6 |
|---|---|
分子式 |
C22H23NO7 |
分子量 |
413.4 g/mol |
IUPAC名 |
(3R)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18-/m1/s1 |
InChIキー |
AKNNEGZIBPJZJG-QZTJIDSGSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
異性体SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Key on ui other cas no. |
3860-46-6 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















